molecular formula C12H8BrClN2O B5958144 5-bromo-2-chloro-N-(pyridin-4-yl)benzamide

5-bromo-2-chloro-N-(pyridin-4-yl)benzamide

Cat. No.: B5958144
M. Wt: 311.56 g/mol
InChI Key: PIKPXAAPQMQHEU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a pyridine ring attached to the amide group

Safety and Hazards

The safety data sheet for a related compound, 5-Bromo-2-chloro-N-phenylbenzamide, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(pyridin-4-yl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, 2-chlorobenzamide, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position of the benzene ring.

    Coupling Reaction: The brominated product is then subjected to a coupling reaction with 4-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzamide derivative.

Scientific Research Applications

5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in biological studies to investigate the function of various proteins and pathways.

    Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but lacks the benzamide group.

    2-Chloro-5-bromobenzamide: Similar but does not have the pyridine ring.

    N-(4-Pyridyl)benzamide: Lacks the bromine and chlorine atoms.

Uniqueness

5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide is unique due to the presence of both bromine and chlorine atoms, along with the pyridine ring and benzamide group. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-bromo-2-chloro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-8-1-2-11(14)10(7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKPXAAPQMQHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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